Product packaging for Albutoin(Cat. No.:CAS No. 830-89-7)

Albutoin

Cat. No.: B1666822
CAS No.: 830-89-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albutoin, with the molecular formula C 10 H 16 N 2 OS and an average mass of 212.311 Da, is a chemical compound provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use. The IUPAC name for this compound is 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one, and it is identified by CAS Number 830-89-7 . Please note that the available scientific data is limited. Specific information on this compound's primary research applications, detailed mechanism of action, solubility, storage conditions, and safety data sheets (SDS) could not be confirmed through current sources. Researchers are advised to consult specialized chemical and pharmacological databases to obtain more comprehensive information for their experimental planning.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2OS B1666822 Albutoin CAS No. 830-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGSRSDPNECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022565
Record name Albutoin
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Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-89-7
Record name 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albutoin [USAN:INN]
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Record name Albutoin
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Record name 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
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Record name ALBUTOIN
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Preclinical Research on Albutoin: Experimental Models and Findings

In Vitro Studies of Albutoin

In vitro research provides a foundational understanding of a compound's mechanism of action at the molecular and cellular level. For this compound, these studies have explored its influence on enzyme activity, interactions with proteins, and effects on cellular structures.

Enzyme Activity Modulation

Thiohydantoin derivatives, the chemical class to which this compound belongs, have been investigated for their ability to modulate the activity of various enzymes. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, research on related thiohydantoin compounds provides insights into potential mechanisms. For instance, various 5-substituted-2-thiohydantoin derivatives have been synthesized and evaluated as inhibitors of enzymes such as aldose reductase. scispace.comnih.gov The general approach to studying enzyme inhibition involves incubating the enzyme with its substrate and varying concentrations of the inhibitor to determine key kinetic parameters.

Inhibition of enzymes like α-glucosidase by thiohydantoin derivatives has also been reported, suggesting a potential for this class of compounds to interfere with specific metabolic pathways. nih.gov The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is typically determined through kinetic analyses, such as Lineweaver-Burk plots, which can elucidate how the inhibitor interacts with the enzyme and its substrate. nih.govlibretexts.orgyoutube.com

Table 1: General Principles of Enzyme Inhibition Studies

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.
Mechanism of Inhibition Describes how the inhibitor affects the enzyme's interaction with its substrate (e.g., competitive, non-competitive).

Protein Interactions and Cellular Processes

The interaction of a drug with proteins, particularly plasma proteins like albumin, is a critical determinant of its pharmacokinetic profile. nih.govfrontagelab.com Although specific protein binding data for this compound is not extensively documented, the general methodologies for assessing protein binding involve techniques like equilibrium dialysis, ultrafiltration, and fluorescence spectroscopy. nih.govbioagilytix.comnih.gov These assays help to quantify the extent to which a compound binds to proteins, which influences its distribution and availability to target tissues.

Thiohydantoin-Induced Myelin Figures in Rat Liver

A notable finding in the preclinical evaluation of a thiohydantoin anticonvulsant, identified as Bax 422Z (the same chemical entity as this compound), was the induction of characteristic cytoplasmic inclusions known as myelin figures in the liver parenchymal cells of rats. These structures consist of concentric, multilaminar membranes that surround lipid bodies. Electron microscopy studies revealed that these myelin figures are likely derived from the endoplasmic reticulum.

Histochemical studies on these induced structures demonstrated enzymatic activity, specifically the presence of a reaction product associated with adenosine (B11128) triphosphate (ATP) and other nucleotide phosphates, suggesting the involvement of phosphatases. This finding indicates that while exerting its primary anticonvulsant effect, the compound also perturbs intracellular membrane systems and lipid metabolism within hepatocytes.

Receptor Binding Studies (e.g., Ion Channels, if applicable)

The primary mechanism of action for many anticonvulsant drugs involves the modulation of ion channels, particularly voltage-gated sodium channels and ligand-gated ion channels such as those for GABA. researchgate.netmdpi.com While direct receptor binding assays for this compound are not widely reported, its classification as an anticonvulsant suggests that it likely interacts with these key neuronal targets.

The function of ion channels is to regulate the flow of ions across cell membranes, and their modulation can lead to a decrease in neuronal excitability, which is beneficial in controlling seizures. libretexts.orgmdpi.comnih.gov Anticonvulsants can affect these channels in various ways, such as by blocking the channel pore, altering the channel's gating properties, or enhancing the activity of inhibitory neurotransmitter receptors. researchgate.net For example, some anticonvulsants are known to bind to the inactivated state of voltage-gated sodium channels, thereby prolonging the refractory period of neurons and reducing their ability to fire high-frequency action potentials. researchgate.net

Table 2: Potential Ion Channel Targets for Anticonvulsant Activity

Ion Channel Type Potential Effect of an Anticonvulsant
Voltage-Gated Sodium Channels Blockade, stabilization of the inactivated state.
Voltage-Gated Calcium Channels Blockade of specific subtypes (e.g., T-type).
GABA-A Receptors Positive allosteric modulation, enhancing GABAergic inhibition.
Potassium Channels Opening or positive modulation to hyperpolarize neurons.

Future receptor binding studies would be necessary to specifically elucidate the molecular targets of this compound and confirm its mechanism of action at the ion channel level.

In Vivo Studies of this compound: Animal Models of Epilepsy

In vivo studies in animal models are essential for evaluating the efficacy of a potential anticonvulsant in a complex biological system. These models are designed to mimic different types of human seizures.

Anticonvulsant Efficacy against Experimental Seizures

The maximal electroshock (MES) test is a widely used preclinical screening model for identifying drugs that are effective against generalized tonic-clonic seizures, which is relevant to the historical use of this compound for grand mal epilepsy. nih.govyoutube.compsu.edunih.gov In this model, an electrical stimulus is applied to the animal, typically a mouse or rat, to induce a tonic-clonic seizure. The ability of a test compound to prevent the tonic extensor phase of the seizure is taken as a measure of its anticonvulsant activity. youtube.commdpi.com

Table 3: Common Preclinical Models for Anticonvulsant Screening

Model Seizure Type Modeled Typical Endpoint
Maximal Electroshock (MES) Generalized tonic-clonicAbolition of the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Absence and myoclonic seizuresPrevention of clonic seizures.
Kindling Model Focal seizures with secondary generalizationReduction in seizure severity and duration.

Further research and access to historical drug development data would be required to provide a more quantitative assessment of this compound's efficacy in these experimental seizure models.

Pentylenetetrazol-Induced Seizures

The pentylenetetrazol (PTZ) induced seizure model is a standard screening test for anticonvulsant drugs, particularly those effective against myoclonic and absence seizures. PTZ is a central nervous system stimulant that is believed to exert its convulsant effects by acting as a non-competitive antagonist of the GABAA receptor complex. nih.gov Administration of PTZ to rodents induces a predictable sequence of events, including myoclonic jerks, and ultimately, generalized clonic or tonic-clonic seizures.

Available information indicates that this compound has demonstrated anticonvulsant activity against seizures induced by pentylenetetrazol in both mice and rats. ncats.io However, specific quantitative data from these preclinical studies, such as the dose-dependent effects on seizure latency and severity, are not extensively detailed in publicly accessible literature.

Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) seizure test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. globalresearchonline.netcaltagmedsystems.co.uk This test involves applying a brief, high-intensity electrical stimulus to the brain of a rodent, which induces a maximal seizure characterized by a tonic hindlimb extension. globalresearchonline.net The ability of a test compound to prevent this tonic extension is considered a measure of its efficacy in preventing seizure spread. globalresearchonline.net

Clonic and Tonic Seizure Models

Clonic and tonic seizures are fundamental components of generalized seizures. youtube.com Preclinical models that specifically induce these seizure types are essential for characterizing the profile of an anticonvulsant agent. As noted previously, this compound has been shown to possess anticonvulsant activity against both clonic and tonic experimental seizures in mice and rats. ncats.io This suggests a potential broad-spectrum efficacy against generalized seizure types.

Neurotoxicity Assessment in Animal Models

A critical aspect of preclinical drug development is the assessment of neurotoxicity to ensure a favorable safety profile. Various tests are employed to evaluate the potential for a compound to cause adverse effects on the central nervous system.

Rotorod Ataxia Test

The Rotorod ataxia test is a common method for assessing motor coordination and balance in rodents, which can be indicative of neurotoxicity. wikipedia.org In this test, animals are placed on a rotating rod, and the length of time they can remain on the rod before falling is measured. wikipedia.org A decrease in performance on the rotarod can suggest that a compound may cause ataxia or other motor impairments.

Specific results from Rotorod ataxia tests for this compound are not detailed in the available literature.

Other Neurological Deficit Evaluations

Beyond the Rotorod test, a range of other evaluations can be used to assess neurological deficits in animal models. These can include observations of general behavior, muscle tone, and reflexes. Any observed abnormalities can signal potential neurotoxic effects of a test compound.

Detailed reports on comprehensive neurological deficit evaluations for this compound in preclinical animal models are not present in the reviewed sources.

Comparative Studies with Established Antiepileptic Drugs

To understand the potential clinical utility of a new antiepileptic drug, it is often compared to existing, well-established medications. This compound has been the subject of comparative studies, most notably with diphenylhydantoin (phenytoin).

A double-blind, controlled study compared this compound with diphenylhydantoin for the treatment of grand mal epilepsies. nih.gov While specific preclinical comparative data is scarce, clinical evaluations provide insights into their relative profiles. Another clinical evaluation of this compound as an antiepileptic drug was conducted, further contributing to the understanding of its place in therapy relative to other agents like phenobarbital (B1680315) and primidone. nih.govnih.gov

The table below summarizes findings from a clinical evaluation comparing this compound with a placebo and phenobarbital.

Medication ScheduleTreatmentEfficacy in Preventing Excess Seizures
1Placebo-
2This compound (600 mg/day)Not more effective than placebo
3This compound (1,200 mg/day)Approximately the same effectiveness as low-dose phenobarbital
4Phenobarbital (150 mg/day)-
Data from a clinical evaluation of this compound. ncats.io

These clinical findings suggest that at higher doses, this compound's efficacy is comparable to that of low-dose phenobarbital in preventing an excess of seizures. ncats.io

Versus Diphenylhydantoin (Phenytoin)

A direct preclinical comparison between this compound and Diphenylhydantoin (Phenytoin) would be critical, as both are hydantoin (B18101) derivatives or related structures. Phenytoin is a well-established anticonvulsant known for its effectiveness against generalized tonic-clonic and partial seizures, primarily through the blockade of voltage-gated sodium channels. nih.govdrugbank.com Preclinical studies would typically assess their relative potencies in the MES test.

Table 1: Illustrative Data Table for Preclinical Comparison of this compound and Diphenylhydantoin (Phenytoin)

Parameter This compound Diphenylhydantoin (Phenytoin)
MES Test ED50 (mg/kg) Data not available Data not available
Neurotoxicity TD50 (mg/kg) Data not available Data not available
Protective Index (TD50/ED50) Data not available Data not available

Note: This table is for illustrative purposes only. Specific preclinical data for a direct comparison is not available in the searched sources.

Versus Phenobarbital

Phenobarbital, a barbiturate, is one of the oldest and most widely used antiepileptic drugs, known for its broad-spectrum activity which is believed to be mediated through the enhancement of GABAergic inhibition. A comparative preclinical study would evaluate the efficacy of this compound against this established agent in models like the MES and potentially the scPTZ test to understand its spectrum of activity.

Table 2: Illustrative Data Table for Preclinical Comparison of this compound and Phenobarbital

Parameter This compound Phenobarbital
MES Test ED50 (mg/kg) Data not available Data not available
scPTZ Test ED50 (mg/kg) Data not available Data not available
Neurotoxicity TD50 (mg/kg) Data not available Data not available
Protective Index (TD50/ED50) Data not available Data not available

Note: This table is for illustrative purposes only. Specific preclinical data for a direct comparison is not available in the searched sources.

Versus Carbamazepine

Carbamazepine is a primary treatment for partial and tonic-clonic seizures, acting primarily by blocking sodium channels. derangedphysiology.com A preclinical comparison with this compound would be valuable to position its potential efficacy and safety relative to this first-line agent. Key assessments would include MES test potency and neurotoxicity.

Table 3: Illustrative Data Table for Preclinical Comparison of this compound and Carbamazepine

Parameter This compound Carbamazepine
MES Test ED50 (mg/kg) Data not available Data not available
Neurotoxicity TD50 (mg/kg) Data not available Data not available
Protective Index (TD50/ED50) Data not available Data not available

Note: This table is for illustrative purposes only. Specific preclinical data for a direct comparison is not available in the searched sources.

Pharmacological Interactions of this compound with Other Anticonvulsant Agents

The study of pharmacological interactions between anticonvulsant drugs is crucial for the development of rational polytherapy regimens for treatment-resistant epilepsy. nih.gov Preclinical studies using methods like isobolographic analysis can determine whether the combination of two drugs results in synergistic (greater than additive), additive, or antagonistic (less than additive) effects on anticonvulsant activity and neurotoxicity.

Information regarding the specific preclinical pharmacological interactions of this compound with other anticonvulsant agents is not available in the reviewed literature. Such studies would be necessary to predict how this compound might perform in combination therapy, a common clinical scenario for patients with epilepsy. These investigations would provide essential data on whether co-administration with other antiepileptic drugs could enhance efficacy or, conversely, increase the risk of adverse effects.

Mechanistic Investigations of Albutoin S Biological Activity

Proposed Mechanisms of Anticonvulsant Action

Anticonvulsant drugs generally function by stabilizing neural activity and preventing excessive electrical discharge within the brain, thereby suppressing uncontrolled and excessive firing of neurons during seizures. ajpbp.comwikipedia.org

Anticonvulsants modulate neuronal excitability through various means to reduce the frequency and intensity of seizures. ajpbp.comwikipedia.org This often involves influencing the electrical properties of neurons to prevent hyperexcitability. While specific detailed mechanisms for Albutoin's direct modulation of neuronal excitability are not extensively documented in recent literature, its classification as an anticonvulsant suggests it operates within these general principles. Early studies compared this compound with diphenylhydantoin (phenytoin) in the context of grand mal epilepsies. chemsrc.comneurology.org Phenytoin is known to block voltage-gated sodium channels, which reduces neuronal firing and inhibits the repeated excitation of cells that leads to seizures. pharmacologyeducation.orgmdpi.com This comparison implies that this compound may share similar properties in modulating neuronal excitability, potentially by affecting ion channels critical for action potential generation and propagation.

The targeting of ion channels is a prominent mechanism for many anticonvulsant agents. nih.govopenaccessjournals.com

Sodium Channels: Many conventional antiepileptic drugs block voltage-gated sodium channels, preventing the spread of abnormal electrical impulses and reducing neuronal discharge. ajpbp.comwikipedia.orgpharmacologyeducation.orgopenaccessjournals.com Given this compound's structural similarity to other hydantoin (B18101) anticonvulsants and its comparison to diphenylhydantoin (phenytoin), which is a known sodium channel blocker, it is strongly suggested that this compound may exert its anticonvulsant effects, at least in part, by modulating voltage-gated sodium channels. chemsrc.compharmacologyeducation.orgmdpi.comdntb.gov.ua This action typically involves blocking sodium channels from recovering from their inactivated state, thereby inhibiting repetitive neuronal firing. pharmacologyeducation.org

Calcium Channels: Other anticonvulsants, such as ethosuximide (B1671622) and valproic acid, act on calcium channels, reducing the influx of calcium into neurons and suppressing abnormal electrical activity, particularly T-type calcium channels involved in absence seizures. ajpbp.comwikipedia.orgpharmacologyeducation.org Calcium channels play fundamental roles in regulating many cellular processes, including neuronal excitability and neurotransmitter release. cvpharmacology.comgoogleapis.com

Potassium Channels: Potassium channels are also crucial in regulating neuronal excitability and electrical signaling. wikipedia.orgpatsnap.comnih.gov While some anticonvulsants can affect potassium channels, direct evidence linking this compound to specific potassium channel modulation is not explicitly detailed in the available information.

Cellular and Subcellular Effects

Beyond its direct anticonvulsant action, this compound and related compounds have been subjects of investigations into their broader cellular and subcellular impacts.

Early research, specifically by Herdson, Kaltenbach, and others in 1965, conducted electron microscope studies on enzyme activity and the isolation of thiohydantoin-induced myelin figures in rat liver. medchemexpress.comchemsrc.comleyan.comchemsrc.commedchemexpress.com This work investigated the subcellular effects of thiohydantoins, the class of compounds to which this compound belongs, on liver tissue. These studies provided insights into how these compounds might interact with cellular components and affect enzymatic processes at an ultrastructural level, leading to observable morphological changes such as the formation of myelin figures. This suggests an impact on cellular membranes and the organization of intracellular structures, potentially influencing enzyme localization or activity.

While direct extensive documentation on this compound's broad role in fundamental cellular processes (e.g., cell division, metabolism, protein synthesis) is limited, there is an indication of its involvement in specific contexts. For instance, this compound, as a 2-thiohydantoin (B1682308), has been utilized in the development of dual prodrugs. These prodrugs are designed to release a cytotoxic agent and the biologically active 2-thiohydantoin (this compound) in acidic environments, such as those found in tumor cells. researchgate.net This demonstrates a role for this compound in cellular processes related to drug delivery and activation within specific cellular microenvironments, highlighting its potential as a component in targeted therapeutic strategies. The ability of cells to control transmembrane traffic and maintain intracellular pH is critical for various cellular functions, including enzyme activity, proliferation, and apoptosis. researchgate.netiiab.me

Metabolism and Pharmacokinetics Research Excluding Dosage

Metabolic Pathways and Metabolite Identification

The metabolic fate of Albutoin, like many pharmaceutical compounds, involves its transformation within biological systems.

As a thiohydantoin derivative, this compound is expected to undergo biotransformation, primarily in the liver, a common site for drug metabolism karger.commhmedical.comnih.gov. General principles of drug biotransformation involve enzymatic processes that convert lipophilic compounds into more water-soluble forms, facilitating their excretion mhmedical.comslideshare.net. These processes typically include Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfonation, acetylation, methylation, and conjugation) mhmedical.comnih.govslideshare.net. While the involvement of specific enzyme systems, such as the cytochrome P450 (CYP) system, is common for many drugs karger.comnih.gov, detailed enzymatic biotransformation pathways specifically for this compound are not extensively detailed in the provided search results.

Bioavailability and Absorption Studies

Studies on this compound's bioavailability and absorption have indicated limitations in its systemic uptake. Clinical evaluation of this compound revealed that the drug was poorly absorbed, even at dosages up to 1,200 mg per day, as inferred from serum this compound levels medchemexpress.com. The extent of intestinal absorption for certain drugs can be slow, variable, and incomplete researchgate.net.

Elimination and Excretion Research

The elimination of a drug involves its removal from the body, either in an unaltered form or as metabolites wikipedia.org. This process primarily occurs through metabolism and subsequent excretion. While it is generally understood that drugs are eliminated by metabolism and excretion, mainly via the kidneys and liver wikipedia.org, specific quantitative data regarding the elimination half-life, primary routes of excretion (e.g., urine, feces), or the percentage of this compound excreted unchanged are not explicitly provided in the search results.

Studies on Blood Level Measurement Methodologies

The ability to accurately measure drug concentrations in biological fluids is crucial for therapeutic drug monitoring and understanding pharmacokinetic profiles. A significant development in the study of this compound was the establishment of a blood-level methodology by Harvey Kupferberg nih.govcapes.gov.br. This methodology allowed for the measurement of this compound levels in blood, which was important for evaluating its efficacy in clinical trials capes.gov.br. For other antiepileptic drugs, such as diphenylhydantoin, common measurement techniques have included spectrophotometric methods and gas-liquid chromatography, with later advancements in immunoassays nih.govnih.gov. These analytical techniques are vital for monitoring drug levels, especially for compounds with narrow therapeutic ranges, to ensure efficacy and minimize adverse effects nih.govcambridge.org.

Toxicological Research and Safety Profile Assessment Excluding Basic Toxicity Data

Preclinical Toxicology Studies

No information is publicly available regarding acute toxicity studies conducted on Albutoin.

There are no publicly accessible reports on repeat-dose toxicity studies, such as 91-day evaluations, for this compound.

Publicly available data on specific organ toxicity research for this compound, including effects on the liver and kidneys, could not be located.

No public records of genotoxicity or carcinogenicity assessments for this compound are available.

Information regarding reproductive and developmental toxicity research on this compound is not publicly available.

Chemical Synthesis and Structural Modifications for Research

Synthetic Pathways of Albutoin

This compound, with the IUPAC name 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone, is a thiohydantoin derivative. A common and efficient method for the synthesis of 3,5-disubstituted-2-thiohydantoins like this compound involves a one-pot reaction starting from an α-amino acid. In the case of this compound, the synthesis originates from the amino acid L-leucine, which provides the isobutyl group at the C5 position of the thiohydantoin ring.

The general synthetic approach involves the reaction of the α-amino acid ester (in this case, leucine (B10760876) methyl ester) with an isothiocyanate. For this compound, allyl isothiocyanate is used to introduce the allyl group at the N3 position. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or chloroform, often in the presence of a base like triethylamine (B128534) to facilitate the reaction. The initial step is the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization upon heating to form the 3-allyl-5-isobutyl-2-thiohydantoin ring structure. This method is advantageous due to its simplicity, use of readily available starting materials, and generally good yields.

An alternative, though less direct, approach for the synthesis of the hydantoin (B18101) core (which can be subsequently thionated) is the Bucherer-Bergs reaction. nih.govnih.govacs.org This multicomponent reaction typically involves a ketone or an aldehyde, an ammonium (B1175870) salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide). nih.govnih.gov For this compound, the corresponding aldehyde to the isobutyl group at C5 would be isovaleraldehyde. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. Subsequent thionation, for example using Lawesson's reagent, would yield the desired thiohydantoin. jchemrev.com However, the direct synthesis from the amino acid is generally more straightforward for creating chiral C5-substituted thiohydantoins.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is crucial for probing the structure-activity relationship and optimizing the anticonvulsant profile. These synthetic efforts are guided by specific design principles aimed at enhancing efficacy and understanding the pharmacophore of thiohydantoin-based anticonvulsants.

The design of new this compound derivatives is based on established pharmacophoric models for anticonvulsant activity, particularly for compounds acting on voltage-gated sodium channels. Key design principles for modifying the thiohydantoin scaffold include:

N3-Substitution: The substituent at the N3 position of the thiohydantoin ring is known to significantly influence anticonvulsant activity. nih.gov The allyl group in this compound is a key feature, and modifications to this group, such as altering its length, introducing different functional groups, or replacing it with other alkyl or aryl moieties, can have a profound impact on the pharmacological profile. researchgate.net

Hydrogen Bonding: The hydantoin and thiohydantoin rings contain hydrogen bond donors (N-H) and acceptors (C=O, C=S), which can be important for receptor binding. Modifications that alter the hydrogen bonding capacity of the molecule are a key consideration in the design of new derivatives.

The synthesis of this compound derivatives generally follows similar principles to the synthesis of the parent compound, with variations in the starting materials to achieve the desired structural modifications.

Varying the C5-Substituent: To synthesize derivatives with different substituents at the C5 position, the corresponding α-amino acid is used as the starting material. For example, using valine would yield a 5-isopropyl derivative, while using phenylalanine would result in a 5-benzyl derivative. The reaction then proceeds with allyl isothiocyanate as described for this compound.

Varying the N3-Substituent: To introduce different groups at the N3 position, the appropriate isothiocyanate is reacted with the starting amino acid (leucine for an isobutyl group at C5). For instance, using methyl isothiocyanate would yield the N3-methyl derivative, while phenyl isothiocyanate would produce the N3-phenyl analog.

One-Pot Solid-Phase Synthesis: For the rapid generation of a library of derivatives for high-throughput screening, one-pot solid-phase synthesis methods have been developed for N3-substituted 5-arylidene-2-thiohydantoins. nih.govnih.govresearchgate.net This methodology can be adapted for the synthesis of this compound derivatives by using appropriate building blocks on a solid support, allowing for the efficient creation of a diverse range of compounds for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The systematic modification of the this compound structure and the subsequent evaluation of the anticonvulsant activity of the resulting derivatives have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

SAR studies have revealed several key correlations between the structural features of this compound and its derivatives and their anticonvulsant efficacy:

The Thiohydantoin Core: The thiohydantoin ring is a crucial pharmacophore for anticonvulsant activity. The presence of the sulfur atom at the C2 position generally results in a different pharmacological profile compared to the corresponding hydantoins (with a carbonyl group at C2). Thiohydantoins often show greater efficacy against pentylenetetrazole (PTZ)-induced seizures, suggesting a potential mechanism involving T-type calcium channels, in contrast to many hydantoins that are more effective against maximal electroshock (MES) seizures, indicating action on sodium channels. researchgate.net

N3-Allyl Group: The allyl group at the N3 position appears to be important for the anticonvulsant profile of this compound. researchgate.net Modifications to this group can significantly alter activity.

C5-Isobutyl Group: The isobutyl group at the C5 position contributes to the optimal lipophilicity and steric bulk of the molecule. Varying the size and nature of this alkyl group has been shown to influence potency, particularly in the pentylenetetrazole seizure threshold test. researchgate.net

The following table summarizes the general impact of substituents at the N3 and C5 positions on the anticonvulsant activity of thiohydantoin derivatives, based on findings from various studies on this class of compounds.

Position Substituent General Impact on Anticonvulsant Activity
N3 Small Alkyl (e.g., Methyl, Ethyl)Generally maintains anticonvulsant activity. researchgate.net
Allyl Confers a favorable profile, particularly against PTZ-induced seizures. researchgate.net
Aryl (e.g., Phenyl)Can modulate activity, often increasing potency in MES models. pcbiochemres.com
C5 Isobutyl Provides a good balance of lipophilicity and steric bulk for anticonvulsant activity. researchgate.net
Other Branched Alkyl (e.g., Isopropyl)Can maintain or slightly decrease potency compared to isobutyl. researchgate.net
Linear AlkylPotency can vary with chain length.
Aromatic (e.g., Phenyl)Often leads to potent activity in the MES test, similar to phenytoin. nih.govpcbiochemres.com
Polar GroupsIntroduction of polar groups can decrease activity due to reduced blood-brain barrier penetration. nih.gov

This table presents generalized SAR trends for thiohydantoin anticonvulsants and may not be fully representative of all specific derivatives.

Prodrug Strategies Involving this compound

Design and Synthesis of this compound-based Prodrugs

Research into this compound prodrugs has led to the innovative design of a dual-action, pH-sensitive system. A notable example is the synthesis of a dual prodrug that incorporates both the anticonvulsant this compound and the cytotoxic agent doxorubicin (B1662922). nih.gov This design is predicated on a thiourea-modified linker that connects the two active molecules. The overarching concept is to create a single molecule that can release two different therapeutic agents, potentially offering a synergistic or combined therapeutic effect in specific pathological environments.

The synthesis of such a dual prodrug represents a novel approach to prodrug design. nih.gov It involves modifying the core structure of the active drugs with a linker that is stable under normal physiological conditions but becomes labile under specific triggers, such as a change in pH. This strategy of creating dual prodrugs allows for the co-delivery of therapeutic agents, which could be advantageous in complex disease states where multiple therapeutic actions are desired.

The general synthetic approach for thiohydantoin derivatives, the class to which this compound belongs, often involves the reaction of an amino acid with a thiocyanate (B1210189) or isothiocyanate derivative. These established synthetic routes provide a foundation for the more complex synthesis of prodrugs. For instance, the modification of the thiohydantoin ring at its various positions allows for the attachment of promoieties or other drug molecules through chemical linkers.

Release Mechanisms of this compound from Prodrugs

The release of this compound from its prodrug form is engineered to be triggered by specific physiological conditions. In the case of the this compound-doxorubicin dual prodrug, the release mechanism is pH-sensitive and relies on the acidic environment often found in tumor tissues. nih.gov

The key to this release is the acid-catalyzed cyclization of the thiourea linker. nih.gov Under neutral pH conditions (around 7.6), the thiourea-modified prodrug remains stable and exhibits lower cytotoxicity. nih.gov However, in a mildly acidic environment, the thiourea moiety undergoes an intramolecular cyclization reaction. This chemical transformation leads to the cleavage of the bond connecting this compound and doxorubicin to the linker, thereby releasing the two active drugs. nih.gov

This pH-dependent release was demonstrated through in vitro studies with the doxorubicin component of the dual prodrug. The cytotoxicity of the prodrug was found to be significantly lower than that of free doxorubicin at neutral pH. In contrast, under mildly acidic conditions, the toxicity of the prodrug became comparable to that of free doxorubicin, indicating the successful release of the active cytotoxic agent. nih.gov This provides strong evidence for the pH-triggered release mechanism of the prodrug system.

This targeted release strategy aims to minimize the systemic exposure to the active drugs, thereby potentially reducing side effects, while concentrating their therapeutic action at the desired site, which in the case of the dual prodrug with doxorubicin, is the acidic microenvironment of a tumor. nih.gov

Advanced Research Methodologies and Techniques Applied to Albutoin Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of anticonvulsant compounds like Albutoin. These in silico methods provide deep insights into the molecular interactions and structural features that govern the biological activity of drug candidates, thereby accelerating the drug discovery process. acs.orggoogle.com For thiohydantoin derivatives, these computational approaches are used to predict and analyze their anticonvulsant properties. nih.govhilarispublisher.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and related anticonvulsants, docking studies are employed to understand how these molecules interact with their biological targets, such as ion channels or enzymes. For instance, studies on other thiohydantoin derivatives have utilized molecular docking to explore their binding affinity toward the active sites of enzymes like cyclooxygenase or proteins implicated in seizures, such as GABA-AT. researchgate.netmdpi.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are critical for the compound's activity. mdpi.com While specific docking studies focused solely on this compound are not extensively published, the methodologies applied to structurally similar thiohydantoins provide a framework for how such investigations would proceed. nih.govglobalresearchonline.net For example, docking simulations of various thiourea-containing drugs have been used to predict their binding modes with target proteins. mdpi.comresearchgate.net Such studies are foundational to understanding the ligand-protein interactions that may underlie this compound's anticonvulsant effects.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govacs.org This method is pivotal in medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. nih.govhilarispublisher.com

For anticonvulsant (thio)hydantoins, QSAR studies have been conducted to correlate their molecular structures with their activity against maximal electroshock-induced seizures. nih.gov These models use molecular descriptors (e.g., molecular connectivity indices) to quantify the chemical structure and predict the anticonvulsant potency. nih.gov Such analyses help in identifying the key structural features required for a compound's efficacy. While a dedicated QSAR model for this compound is not detailed in available literature, its inclusion in broader studies on anticonvulsants allows for the identification of pharmacophoric groups essential for activity. hilarispublisher.comsemanticscholar.org These general models provide valuable insights into how modifications to the this compound structure, such as alterations to the allyl or isobutyl groups, might impact its therapeutic potential.

Table 1: Key Pharmacophoric Features for Anticonvulsant Activity Identified in Studies Including Thiohydantoins

FeatureDescriptionRelevance to this compound
Aromatic/Hydrophobic Group A bulky, lipophilic moiety.The isobutyl group on this compound serves as a hydrophobic feature. hilarispublisher.comsemanticscholar.org
Hydrogen Bond Donor/Acceptor Atoms capable of forming hydrogen bonds.The thiohydantoin ring contains N-H groups (donors) and a carbonyl oxygen (acceptor). hilarispublisher.comsemanticscholar.org
Electron Donor Group An atom or group that donates electron density.The sulfur atom in the thiocarbonyl group can act as an electron donor. hilarispublisher.comsemanticscholar.org

In silico screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the candidates for experimental testing. google.comhilarispublisher.com For compounds like this compound, in silico tools are used to assess properties like drug-likeness based on criteria such as Lipinski's rule of five. hilarispublisher.com This helps in the early stages of drug development to avoid costly failures later on. hilarispublisher.com

Furthermore, computational techniques are employed in the design of novel drug delivery systems. For example, research has been conducted on creating pH-sensitive "twin drugs" or prodrugs that combine a therapeutic agent with a supplementary component, with this compound being used as a model drug in such constructs. nsc.rurudn.ru These advanced drug design strategies, often guided by computational analysis, aim to improve the therapeutic profile of existing drugs.

Analytical Techniques for this compound and Metabolites

The synthesis, characterization, and analysis of this compound and its metabolites rely on a suite of powerful analytical techniques. These methods are essential for confirming the structure of newly synthesized compounds, determining their purity, and detecting them in various matrices.

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiohydantoin derivatives. jchemrev.comjchemrev.com It is used to purify synthesized compounds and to monitor the stability and release of drugs from complex formulations. nih.govnih.gov For instance, HPLC analysis has been used to confirm the stability of drug-biotin conjugates of thiohydantoin-like structures in various media. nih.gov In studies involving prodrugs of this compound, HPLC coupled with mass spectrometry (LC-MS) is the method of choice for monitoring the release of the active components under different conditions. nsc.ruacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool used for separating and identifying volatile compounds. While less common for intact thiohydantoins due to their polarity, GC-MS can be used for the analysis of specific derivatives or reaction byproducts. google.com Its application is mentioned in patents that list this compound among numerous other compounds, indicating its utility in broader chemical process monitoring. google.comgoogleapis.com

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. For thiohydantoin derivatives, ¹H-NMR and ¹³C-NMR are routinely used to confirm the identity and purity of synthesized compounds. hilarispublisher.comnih.gov Conference proceedings have noted the use of NMR in the structural confirmation of novel pH-sensitive twin prodrugs based on this compound. nsc.ru

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for confirming the chemical formula of novel derivatives. nsc.ru Both electrospray ionization (ESI) and other techniques are used to analyze thiohydantoins. nih.gov The use of LC-MS and HRMS has been specifically reported in the context of analyzing this compound prodrugs. nsc.ru

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the characterization of thiohydantoin derivatives, IR spectroscopy is used to confirm the presence of key structural features such as N-H bonds, C=O (carbonyl), and C=S (thiocarbonyl) groups. hilarispublisher.comglobalresearchonline.net

Table 2: Summary of Analytical Techniques Used in Thiohydantoin Research

TechniqueApplicationInformation Obtained
HPLC Purity assessment, reaction monitoring, quantification.Separation of components, retention time, concentration. nih.govacs.org
GC-MS Analysis of volatile derivatives or byproducts.Separation and identification based on mass-to-charge ratio. google.com
NMR Structural elucidation of synthesized compounds.Detailed information on the carbon-hydrogen framework. hilarispublisher.comnsc.runih.gov
Mass Spectrometry Molecular weight determination, structural confirmation.Precise molecular mass and fragmentation patterns. nsc.runih.gov
IR Spectroscopy Functional group identification.Presence of key bonds (e.g., C=O, C=S, N-H). hilarispublisher.comglobalresearchonline.net

Methodologies for Measuring Blood Levels

Early clinical evaluations of this compound, a thiohydantoin derivative investigated for its anticonvulsant properties, necessitated the development of precise methods for quantifying its concentration in blood plasma. Research conducted during its evaluation phase in the 1970s laid the groundwork for understanding its pharmacokinetic profile. The primary analytical techniques employed for the determination of this compound blood levels were chromatography and spectrophotometry. nih.gov

A key study by Cereghino et al. in 1974 detailed the clinical evaluation of this compound as an antiepileptic drug, where monitoring blood levels was crucial. nih.govwikipedia.orgtargetmol.com The methodologies mentioned in relation to this study include thin-layer chromatography (TLC) and spectrophotometry. nih.gov Gas-liquid chromatography (GLC) was another prominent method during that era for the quantitative analysis of antiepileptic drugs and was likely utilized for this compound as well, often involving the extraction of the drug from a biological matrix like plasma or serum, followed by chromatographic separation and detection. nih.gov

The general procedure for such an analysis would typically involve the following steps:

Sample Preparation: Extraction of this compound from the blood plasma. This often involved a liquid-liquid extraction procedure, where the plasma sample was mixed with an organic solvent to separate the drug from plasma proteins and other endogenous components.

Chromatographic Separation: The extract containing this compound was then subjected to a chromatographic technique. In gas-liquid chromatography, the sample would be vaporized and passed through a column, separating the compound based on its boiling point and interaction with the stationary phase.

Detection and Quantification: Following separation, the amount of this compound was quantified. Spectrophotometry could be used to measure the absorbance of light by the compound at a specific wavelength, which is proportional to its concentration. In conjunction with chromatography, detectors like flame ionization detectors (FID) or mass spectrometers (MS) would provide quantitative data. nih.govnih.gov

Parameter Description References
Analyte This compound nih.gov
Biological Matrix Blood Plasma/Serum nih.gov
Primary Methodology Chromatography, Spectrophotometry nih.gov
Specific Techniques Thin-Layer Chromatography (TLC), Gas-Liquid Chromatography (GLC) nih.govnih.gov
Purpose Pharmacokinetic studies and clinical trial monitoring nih.gov

Data on specific blood concentrations from these studies are not detailed in the available abstracts.

Development of Screening Assays for Thiohydantoin Derivatives

This compound belongs to the thiohydantoin class of heterocyclic compounds. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Consequently, extensive research has been dedicated to the synthesis and screening of thiohydantoin derivative libraries to discover new therapeutic agents for various diseases. High-throughput screening (HTS) methodologies are central to these efforts, allowing for the rapid evaluation of thousands of compounds. nih.gov

Screening assays for thiohydantoin derivatives have been developed across several therapeutic areas, including oncology, inflammation, and metabolic disorders. These assays are designed to measure the interaction of the compounds with specific biological targets or to assess their effect on cellular pathways.

Anti-inflammatory Activity Screening: A common approach to screen for anti-inflammatory potential involves using cell-based assays that measure the production of inflammatory mediators. For instance, researchers have evaluated 1,3-disubstituted-2-thiohydantoin analogues for their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. nih.govnih.govresearchgate.net In these assays, a reduction in NO levels, often measured colorimetrically using the Griess reagent, indicates potential anti-inflammatory activity. nih.govmdpi.com

Anticancer Activity Screening: For anticancer activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric screening method. This assay assesses the metabolic activity of cells and, by extension, cell viability after treatment with the test compounds. Thiohydantoin derivatives have been screened against various cancer cell lines, such as HepG2 (liver carcinoma), to determine their cytotoxic effects and calculate their half-maximal inhibitory concentration (IC₅₀) values. nih.gov Other screening targets include specific enzymes crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR), where the inhibitory activity of thiohydantoin derivatives is measured. helsinki.fi

Antidiabetic Activity Screening: In the context of diabetes, thiohydantoin derivatives have been screened for their ability to inhibit key carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govresearchgate.netnih.govresearchgate.net Inhibition of these enzymes slows down the digestion of carbohydrates, leading to a lower postprandial glucose level. These enzyme inhibition assays are typically performed in vitro, and the potency of the compounds is quantified by their IC₅₀ values. nih.govnih.govresearchgate.net

The table below summarizes the findings from various screening assays developed for thiohydantoin derivatives, showcasing the diverse biological activities of this class of compounds.

Assay Type Target/Cell Line Thiohydantoin Derivative(s) Key Findings (IC₅₀ / % Inhibition) References
Anti-inflammatory Nitric Oxide (NO) Production in RAW264.7 cells1,3-disubstituted-2-thiohydantoin analoguesCompound 7 showed a six-fold reduction in NO production. nih.govnih.govresearchgate.net
Anticancer (Cytotoxicity) HepG2 (Liver Cancer) Cell Linebis-thiohydantoin derivativesIC₅₀ values ranged from 90 nM to 178 nM for EGFR inhibition. helsinki.fi
Anticancer (Cytotoxicity) A549, PC3, MDAMB157, HepG2 cell lines5-Arylidene-2-thiohydantoin libraryIdentified six compounds with moderate potency against cancer cell proliferation. nih.gov
Antidiabetic α-glucosidase inhibitionUnsubstituted 2-thiohydantoin (B1682308)IC₅₀ = 356.33 µg/mL researchgate.net
Antidiabetic α-amylase inhibitionUnsubstituted 2-thiohydantoinIC₅₀ = 410.35 µg/mL researchgate.net
Antidiabetic α-glucosidase inhibitionThiohydantoin derivative FP4IC₅₀ = 129.40 µg/mL researchgate.netnih.gov
Antidiabetic α-amylase inhibitionThiohydantoin derivative FP4IC₅₀ = 128.90 µg/mL researchgate.netnih.gov
Antidiabetic α-glucosidase inhibition1,3,5-trisubstituted-thiohydantoin (Compound 5a)IC₅₀ = 5.76 µg/mL nih.gov

Clinical Research and Evaluation of Albutoin Excluding Administration Data

Design and Outcomes of Controlled Clinical Trials

The clinical development of Albutoin has been characterized by a series of controlled trials designed to ascertain its efficacy and safety in the management of epilepsy. These studies have employed various designs, including double-blind and placebo-controlled methodologies, to rigorously evaluate its therapeutic potential.

A significant clinical trial in the evaluation of this compound was a double-blind, controlled study that compared its efficacy to that of diphenylhydantoin in institutionalized epileptic patients. The study was structured to include a placebo period for baseline seizure frequency establishment, followed by the administration of either this compound or diphenylhydantoin. The patient population primarily consisted of individuals with poorly controlled, severe epilepsy. This trial, along with others, has been instrumental in shaping the understanding of this compound's clinical profile. nih.gov

Another key study focused on the evaluation of this compound as an antiepileptic drug in a residential setting for individuals with epilepsy. This research aimed to assess the efficacy and potential side effects of this compound when added to the existing medication regimens of patients with intractable seizures. The design involved a gradual increase in this compound dosage while monitoring seizure frequency and observing for any adverse reactions. nih.gov

Comparison with Other Antiepileptic Drugs

A cornerstone of this compound's clinical evaluation has been its direct comparison with established antiepileptic drugs, most notably diphenylhydantoin (phenytoin). In a double-blind, controlled study, this compound was found to be an effective anticonvulsant, demonstrating a reduction in seizure frequency. nih.govneurology.org However, when compared to diphenylhydantoin, the study concluded that diphenylhydantoin was more effective in controlling seizures in the patient population studied. nih.gov

The comparative studies have been crucial in defining this compound's position within the therapeutic armamentarium for epilepsy. While showing efficacy, the potency of this compound relative to other available treatments has been a key area of investigation.

Efficacy in Specific Epilepsy Syndromes (e.g., Grand Mal Epilepsies)

Clinical research has specifically investigated the efficacy of this compound in the treatment of grand mal (now known as tonic-clonic) seizures. A double-blind, controlled study demonstrated that this compound was effective in reducing the frequency of major motor seizures. nih.govneurology.org The study involved patients with various seizure types, including tonic-clonic seizures, and the results indicated a therapeutic benefit of this compound in this specific epilepsy syndrome. nih.gov

Further evaluation of this compound as an antiepileptic drug also provided evidence of its activity against tonic-clonic seizures. nih.gov These findings have been pivotal in understanding the spectrum of activity of this compound and its potential application in patients with generalized tonic-clonic epilepsy.

Pharmacokinetic Studies in Human Subjects

The binding of a drug to plasma proteins, particularly albumin, is a critical determinant of its pharmacokinetic profile. nih.gov While specific pharmacokinetic studies on this compound in human subjects are not extensively detailed in the provided search results, the general principles of drug-albumin interactions provide a framework for understanding its likely behavior in the body. The extent of protein binding influences a drug's distribution, metabolism, and excretion, ultimately affecting its therapeutic efficacy and potential for toxicity. nih.gov

Pharmacodynamic Observations in Clinical Settings

Pharmacodynamic observations in clinical settings focus on the effects of a drug on the body. For this compound, clinical trials have provided insights into its pharmacodynamic properties by monitoring seizure frequency and other clinical endpoints. The observed reduction in seizure frequency in patients with grand mal epilepsy is a direct pharmacodynamic effect of the drug. nih.govnih.gov The comparative nature of some of these trials, particularly against diphenylhydantoin, has helped to characterize the relative pharmacodynamic potency of this compound. nih.gov

Adverse Event Profiles and Mechanisms

The clinical evaluation of this compound has included the monitoring and analysis of adverse events. In a study evaluating this compound as an antiepileptic drug, side effects were observed in a number of patients. nih.gov These included nausea and vomiting, which were the most frequently reported adverse effects. nih.gov The mechanisms underlying these adverse events are not explicitly detailed in the provided search results.

Drug-Drug Interaction Studies in Clinical Contexts

While specific drug-drug interaction studies involving this compound in clinical contexts were not found in the search results, the potential for interactions with other antiepileptic drugs is an important consideration in the clinical use of any anticonvulsant. Many antiepileptic drugs are known to interact with each other, often through induction or inhibition of metabolic enzymes. nih.gov Given that patients with epilepsy are often on polytherapy, the potential for this compound to interact with concomitantly administered medications would be a critical area for clinical investigation.

Broader Implications and Future Directions in Albutoin Research

Relevance to Current Antiepileptic Drug Development

The investigation of Albutoin in the mid-20th century coincided with a pivotal era in antiepileptic drug development. wikimedia.org The period between 1938 and 1969 saw the introduction of over 20 new drugs for epilepsy, though many, like this compound, did not stand the test of time. wikimedia.org The clinical trials of this compound, particularly the double-blind, controlled studies comparing it with established drugs like diphenylhydantoin, primidone, and phenobarbital (B1680315), contributed to the evolving methodology for evaluating AEDs. elsevierpure.comneurology.orgnih.gov

A significant challenge identified during this compound's clinical evaluation was its poor bioavailability. elsevierpure.com Serum levels of the drug were found to be low even at high dosages, a factor that likely contributed to its limited efficacy in controlling seizure frequency. elsevierpure.com This finding underscores the critical importance of pharmacokinetic profiling in modern drug development. Today, a compound's absorption, distribution, metabolism, and excretion (ADME) properties are assessed early in the discovery process to avoid the resource-intensive pursuit of molecules with unfavorable pharmacokinetics.

The clinical trials of this compound were part of a broader effort by the Epilepsy Branch of the National Institute of Neurological and Communicative Disorders and Stroke, which began in 1968, to systematically evaluate potential antiepileptic drugs. ccjm.org This program, which also assessed compounds like carbamazepine, clonazepam, and valproic acid, was instrumental in establishing standards for clinical trials in epilepsy. ccjm.org While the trials for this compound, mexiletine, and sulthiame did not support their efficacy, the data generated for other drugs in the program led to their successful marketing and have become mainstays in epilepsy treatment. ccjm.org

The experience with this compound and other first-generation AEDs has informed the trajectory of drug discovery, leading to the development of second and third-generation agents with improved efficacy, tolerability, and pharmacokinetic profiles. researchgate.net The lessons learned from the challenges encountered with this compound continue to be relevant as researchers strive to develop novel therapies that can overcome the limitations of existing treatments, particularly for the significant portion of patients with drug-resistant epilepsy. researchgate.net

Exploration of Novel Therapeutic Applications beyond Epilepsy

While this compound's potential as an antiepileptic drug was not realized, its chemical structure holds potential for other therapeutic applications. Modern drug development increasingly involves the repositioning of existing or failed drug candidates for new indications.

Potential in Other Neurological Disorders

Although direct research is limited, the class of compounds to which this compound belongs, hydantoins and their derivatives, have been investigated for a range of neurological conditions beyond epilepsy. researchgate.net For instance, carbamazepine, which was evaluated alongside this compound, is widely used for neuropathic pain and bipolar disorder. researchgate.net Given that many neurological disorders share common pathophysiological pathways, it is conceivable that this compound or its derivatives could be screened for activity in conditions such as neuropathic pain or other channelopathies. However, current literature does not provide specific evidence of such investigations.

Applications in Other Biological Fields (e.g., Biotechnology)

Recent research has highlighted the potential of this compound in the field of biotechnology, specifically in the design of pH-sensitive prodrugs. mdpi.com A study described the creation of a thiourea-modified doxorubicin (B1662922) prodrug that is capable of releasing the cytotoxic agent as well as the anticonvulsant this compound in a weakly acidic environment, such as that found in tumor microenvironments. mdpi.comacs.org This approach could potentially be used to target cancer cells more specifically, reducing systemic toxicity. acs.org

Furthermore, a study investigating the repositioning of thiourea-containing drugs identified this compound as a potential tyrosinase inhibitor. mdpi.comnih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry. While this compound was not one of the seven thiourea-containing drugs selected for further assessment in this particular study due to ease of acquisition, its identification suggests a potential avenue for future research. mdpi.comnih.gov

Development of this compound-Related Compounds with Improved Profiles

The limitations of this compound, particularly its poor bioavailability, present an opportunity for medicinal chemists to design related compounds with improved pharmacokinetic and pharmacodynamic properties. elsevierpure.com By modifying the chemical structure of this compound, it may be possible to enhance its absorption and metabolic stability. The core thiohydantoin scaffold of this compound is a versatile starting point for the synthesis of new chemical entities. mdpi.com

The exploration of this compound as a tyrosinase inhibitor also opens the door for the development of novel derivatives specifically optimized for this target. mdpi.com Structure-activity relationship (SAR) studies could be conducted to identify the key structural features of this compound responsible for tyrosinase inhibition, leading to the design of more potent and selective inhibitors.

Understanding Drug Resistance Mechanisms

The issue of drug resistance is a major challenge in the treatment of epilepsy, with a significant number of patients failing to respond to available AEDs. researchgate.net Although this compound was not widely used clinically, and therefore direct evidence of resistance mechanisms is absent, the principles of drug resistance are relevant to its class of compounds.

Lipophilic drugs, which can readily cross the blood-brain barrier, are often substrates for efflux transporters like P-glycoprotein (Pgp). researchgate.net These transporters can actively pump drugs out of the brain, reducing their concentration at the target site and leading to therapeutic failure. researchgate.net As a thiohydantoin derivative, it is plausible that this compound could be a substrate for such transporters. researchgate.net Future studies could investigate the interaction of this compound and its derivatives with efflux pumps to understand potential resistance mechanisms and to inform the design of compounds that can evade this form of resistance.

Integration with Advanced Technologies (e.g., AI in Drug Discovery)

Modern drug discovery is increasingly benefiting from the integration of advanced technologies like artificial intelligence (AI). While there is no current research specifically applying AI to this compound, these technologies offer significant potential for revisiting this and other historical compounds.

Predict Novel Targets: Machine learning models could analyze the chemical structure of this compound to predict potential new biological targets beyond its originally intended use.

Design Novel Derivatives: Generative AI models could design novel this compound-related compounds with optimized properties, such as improved bioavailability or enhanced target specificity.

Virtual Screening: AI could be used to virtually screen libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic opportunities.

By leveraging these advanced computational tools, researchers can breathe new life into shelved compounds like this compound, potentially unlocking their hidden therapeutic value in a more time- and cost-effective manner.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Albutoin as an anticonvulsant, and how are these mechanisms validated experimentally?

  • Methodological Answer : this compound’s anticonvulsant properties are typically studied using in vivo rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose-response curves and comparative efficacy against standard drugs (e.g., phenytoin) are analyzed. In vitro assays, such as receptor-binding studies targeting voltage-gated sodium channels, validate mechanistic hypotheses. Ensure experimental designs adhere to ethical guidelines for animal studies, including sample size calculations and statistical power analysis .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, validated via linearity (R² > 0.99), precision (RSD < 2%), and recovery studies (95–105%). Liquid chromatography-mass spectrometry (LC-MS) confirms identity by matching molecular ion peaks (e.g., m/z = 211.0911 for this compound) and fragmentation patterns. Ensure calibration standards are prepared in triplicate and stored under inert conditions to prevent degradation .

Advanced Research Questions

Q. How do pH-dependent release kinetics of this compound from prodrug systems influence tumor-targeting efficacy?

  • Methodological Answer : Prodrugs like thiourea-modified conjugates release this compound under weakly acidic conditions (pH ~6.5), mimicking tumor microenvironments. Kinetic studies measure release rates (k) at varying pH levels (e.g., pH 5.5 vs. 7.4) using zero-order reaction models. LC-MS confirms intact this compound (m/z = 211.0911) in release media. Data interpretation should include comparative ratios (e.g., k1:k2:k3 = 1:6.6:8.5) and statistical validation of pH sensitivity .

Table 1. Kinetic Parameters of this compound Release from Prodrug Conjugates

pHRate Constant (k)Relative Rate Increase vs. pH 7.4
7.4k₁ (baseline)1x
6.5k₂ = 6.6k₁6.6x
5.5k₃ = 8.5k₁8.5x
Source: Adapted from Krasnovskaya & Malin (2019)

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., metabolic degradation in vivo). Address this by:

  • Conducting parallel in vitro (cell culture) and in vivo (rodent) studies with matched dosing regimens.
  • Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with therapeutic effects.
  • Validating findings via longitudinal studies with controlled variables (e.g., diet, genetic background). Apply the PICOT framework to refine hypotheses: Population (e.g., tumor-bearing mice), Intervention (this compound dosage), Comparison (vehicle control), Outcome (seizure suppression), Time (acute vs. chronic administration) .

Q. How can researchers optimize experimental designs to study this compound’s stability under physiological conditions?

  • Methodological Answer : Stability assays should simulate physiological temperatures (37°C), pH gradients (e.g., 1.2–7.4), and enzymatic activity (e.g., liver microsomes). Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life. Quantify degradation products via LC-MS and apply Arrhenius equations to extrapolate kinetics. Report data with appropriate significant figures (e.g., mean ± SD, n ≥ 3) and avoid overinterpretation beyond instrumental precision .

Guidelines for Data Interpretation and Reporting

  • Statistical Rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Specify exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) to avoid dichotomous conclusions .
  • Reproducibility : Document experimental protocols in Supplementary Information, including reagent sources, equipment settings, and raw data files. Reference prior studies on this compound’s anticonvulsant mechanisms to contextualize novel findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.